rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans
Brand Name: Vulcanchem
CAS No.:
VCID: VC15733431
InChI: InChI=1S/C6H9N3O2/c10-6-2-11-1-5(6)9-3-7-8-4-9/h3-6,10H,1-2H2/t5-,6-/m1/s1
SMILES:
Molecular Formula: C6H9N3O2
Molecular Weight: 155.15 g/mol

rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans

CAS No.:

Cat. No.: VC15733431

Molecular Formula: C6H9N3O2

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans -

Specification

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
IUPAC Name (3S,4R)-4-(1,2,4-triazol-4-yl)oxolan-3-ol
Standard InChI InChI=1S/C6H9N3O2/c10-6-2-11-1-5(6)9-3-7-8-4-9/h3-6,10H,1-2H2/t5-,6-/m1/s1
Standard InChI Key GAGIGKDZMCBYQP-PHDIDXHHSA-N
Isomeric SMILES C1[C@H]([C@@H](CO1)O)N2C=NN=C2
Canonical SMILES C1C(C(CO1)O)N2C=NN=C2

Introduction

The compound rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans is a unique chemical entity belonging to the oxolane class, distinguished by its specific stereochemistry and the presence of a triazole moiety. This compound features a five-membered ring structure with an oxygen atom, substituted at the 4-position by a 1,2,4-triazole group. The combination of these structural elements contributes to its potential biological activities and applications in various fields.

Synthesis Methods

The synthesis of rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans can be approached through various methods, although specific details are not readily available in the provided sources. Generally, compounds with similar structures are synthesized using reactions that involve the formation of the oxolane ring and subsequent introduction of the triazole moiety.

Biological Activities

  • Antifungal and Antibacterial Properties: The triazole component is known for its ability to inhibit fungal cytochrome P450 enzymes, crucial for ergosterol synthesis in fungi, similar to established antifungal agents like fluconazole.

  • Potential Applications: The unique structure of this compound may confer distinct pharmacological properties not found in other triazole derivatives, making it a candidate for further research in pharmaceutical applications.

Comparison with Related Compounds

Compound NameStructureUnique Features
FluconazoleTriazole antifungalEstablished clinical use against fungal infections
ItraconazoleTriazole antifungalBroader spectrum of activity against fungi
VoriconazoleTriazole antifungalEnhanced potency against resistant fungal strains
rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, transOxolane with triazole moietyPotential for distinct pharmacological properties due to stereochemistry

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